

A Comparative Guide to the Efficacy of BMS-770767 and Foretinib

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Compound of Interest		
Compound Name:	BMS-770767	
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This guide provides a detailed comparison of the preclinical efficacy of two prominent multi-kinase inhibitors, **BMS-770767** and foretinib. Both compounds have been investigated for their therapeutic potential in oncology, primarily through their inhibition of key receptor tyrosine kinases (RTKs) implicated in tumor growth, survival, and metastasis. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies for the key experiments cited.

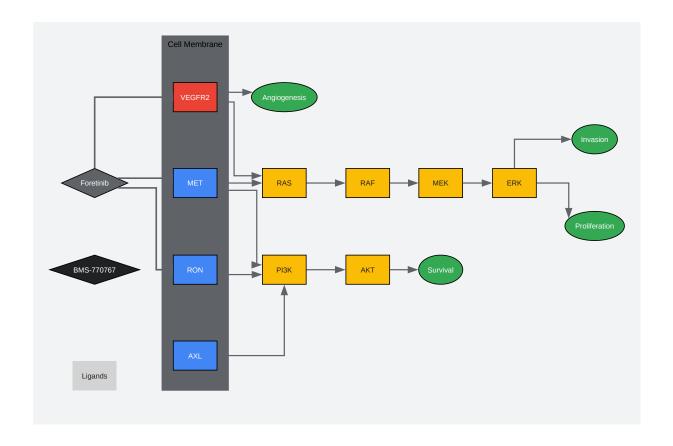
Introduction and Mechanism of Action

BMS-770767 and its close analog, BMS-777607, are potent and selective inhibitors of the MET receptor tyrosine kinase family, which includes MET, AXL, and RON.[1][2][3] These kinases are crucial nodes in signaling pathways that drive cell proliferation, migration, and invasion. Dysregulation of the HGF/MET signaling axis is a known oncogenic driver in numerous cancers.

Foretinib (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that, in addition to targeting MET and RON, also potently inhibits vascular endothelial growth factor receptors (VEGFRs), particularly KDR (VEGFR2), and other RTKs such as TIE-2, FLT-1, and FLT-4.[4] This broader targeting profile suggests that foretinib's anti-tumor activity may result from a dual effect on both tumor cells and the tumor vasculature.

The signaling pathways targeted by both inhibitors are depicted below.





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Caption: Targeted signaling pathways of **BMS-770767** and Foretinib.

Comparative Efficacy: Experimental Data

The following tables summarize the available quantitative data on the inhibitory activities of **BMS-770767** (represented by its analog BMS-777607) and foretinib.

Table 1: In Vitro Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentrations (IC50) of each compound against a panel of purified kinases. Lower values indicate greater potency.



Kinase Target	BMS-777607 IC50 (nM)	Foretinib IC50 (nM)
c-Met	3.9[1][2][3]	0.4[4]
AXL	1.1[1][2][3]	-
RON	1.8[1][2][3]	3.0[4]
Tyro3	4.3[1][2][3]	-
KDR (VEGFR2)	>156*	0.9[4]
FLT-1 (VEGFR1)	-	6.8[4]
FLT-4 (VEGFR3)	-	2.8[4]
Data indicates >40-fold selectivity for Met-related targets over LCK, VEGFR-2, and TrkA/B.[1][2][3]		

Table 2: In Vitro Cellular Activity

This table summarizes the effects of the inhibitors on cancer cell lines, including inhibition of phosphorylation and cell viability/growth.



Cell Line	Assay Type	BMS-777607 IC50 / Effect	Foretinib IC50
GTL-16 (Gastric)	c-Met Autophosphorylation	20 nM[1][2][3]	-
PC-3 (Prostate)	HGF-stimulated c-Met Autophosphorylation	<1 nM[1][2][3]	-
DU145 (Prostate)	HGF-stimulated c-Met Autophosphorylation	<1 nM[1][2][3]	-
PC-3 / DU145	HGF-stimulated Migration/Invasion	<0.1 μM[1][2][3]	-
U118MG (Glioblastoma)	Cell Viability (MTT)	Significantly reduced at 12.5 μM[5]	-
SF126 (Glioblastoma)	Cell Viability (MTT)	Significantly reduced at 12.5 μM[5]	-
B16F10 (Melanoma)	Colony Growth	-	40 nM[4]
A549 (Lung)	Colony Growth	-	29 nM[4]
HT29 (Colon)	Colony Growth	-	165 nM[4]

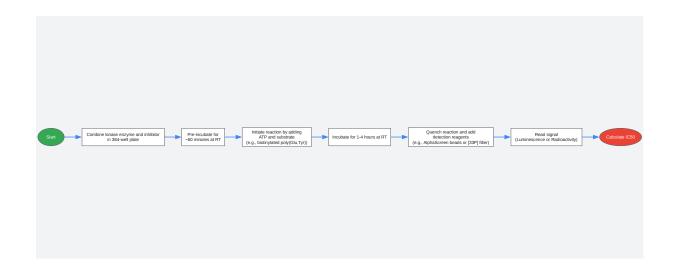
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.





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Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Details:

- Assay Formats: Kinase inhibition is commonly measured using formats such as [33P]phosphoryl transfer, luciferase-coupled chemiluminescence (e.g., Kinase-Glo), or AlphaScreen technology.
- Plate Setup: Reactions are typically performed in 384-well microtiter plates.
- Reaction Mixture: Purified recombinant kinase is pre-incubated with varying concentrations of the inhibitor (e.g., **BMS-770767** or foretinib).
- Initiation: The kinase reaction is started by adding a mixture of ATP and a suitable substrate (e.g., biotinylated poly(Glu,Tyr) 4:1).
- Incubation: The reaction is allowed to proceed for a defined period (e.g., 1-4 hours) at room temperature.
- Detection:
 - AlphaScreen: The reaction is stopped, and streptavidin-coated donor beads and antiphosphotyrosine acceptor beads are added. Upon laser excitation, a luminescent signal is

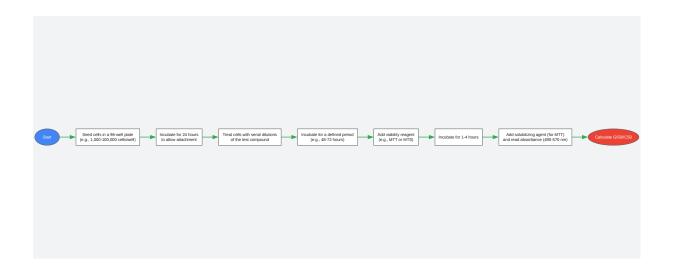


generated if the substrate is phosphorylated.

- [33P]phosphoryl Transfer: Radiolabeled [γ-33P]ATP is used. After incubation, the reaction
 mixture is transferred to a filter membrane which captures the phosphorylated substrate.
 The radioactivity on the filter is then measured.
- Data Analysis: The signal is measured using a plate reader. IC50 values are calculated by performing a nonlinear regression analysis of the inhibitor concentration versus percentage of kinase activity.

Cell Viability / Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.



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Caption: Workflow for a typical MTT or MTS cell viability assay.

Protocol Details:

 Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.



- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.
- Incubation: Plates are incubated for a specified duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

Reagent Addition:

- MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- MTS Assay: A combined MTS/PES solution is added. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium.
- Signal Measurement:
 - MTT Assay: After incubation with the reagent, a solubilizing agent (e.g., detergent or DMSO) is added to dissolve the formazan crystals.
 - MTS Assay: No solubilization step is required.
- Data Analysis: The absorbance is measured using a microplate spectrophotometer (e.g., at 490 nm for MTS or 570 nm for MTT). The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 or IC50 value is determined via non-linear regression.

Summary and Conclusion

Based on the available in vitro kinase profiling data, both **BMS-770767**/777607 and foretinib are highly potent inhibitors of the MET receptor tyrosine kinase.

• BMS-770767/777607 demonstrates exquisite potency and selectivity for the MET kinase family, with IC50 values in the low nanomolar range for c-Met, AXL, and RON.[1][2][3] Its selectivity profile suggests it is highly focused on this family of kinases, with significantly less



activity against other RTKs like VEGFR2.[1][2][3] This specificity is reflected in its ability to potently block HGF-stimulated c-Met phosphorylation and subsequent cell migration and invasion at sub-micromolar concentrations.[1][2][3]

Foretinib is a broader-spectrum inhibitor. While it is exceptionally potent against c-Met, it also strongly inhibits KDR (VEGFR2) and other VEGFR family members with low nanomolar IC50 values.[4] This dual inhibition of MET-driven tumor cell signaling and VEGFR-mediated angiogenesis may offer a different therapeutic advantage. Its efficacy in cellular assays, such as the inhibition of colony growth in multiple cancer cell lines, highlights its potent antiproliferative effects.[4]

In conclusion, the choice between these inhibitors may depend on the specific therapeutic strategy. **BMS-770767** offers a highly selective tool for targeting cancers driven by the MET/AXL/RON axis, potentially minimizing off-target effects. Foretinib provides a multi-pronged attack, simultaneously targeting tumor cell signaling and angiogenesis, which may be beneficial in a wider range of solid tumors. Further head-to-head studies in identical cancer models are necessary for a definitive comparison of their in vivo efficacy.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
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